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Compound of Interest

Compound Name:
Boc-2-amino-3-methoxybenzoic

acid

CAS No.: 1026003-01-9

Cat. No.: B2628268

Get Quote

Part 1: Executive Technical Synthesis
In the realm of peptidomimetic drug design, Boc-2-amino-3-methoxybenzoic acid (CAS:

1026003-01-9) represents a critical scaffold. Unlike its unsubstituted counterpart (Boc-

anthranilic acid), the introduction of the 3-methoxy group induces a unique steric lock,

influencing both the solid-state packing and the solution-phase conformation.

This guide moves beyond basic specification sheets to analyze the structural causality of this

reagent's performance. We compare it against standard alternatives (Fmoc-analogs and

unsubstituted benzoates) to validate its selection in high-value synthesis.

The Structural "Fingerprint"
The performance of this compound is defined by two competing intramolecular forces:
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Hydrogen Bond Locking: The N-H of the carbamate (Boc) group forms a strong 6-membered

intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid (or the ortho-

methoxy oxygen, depending on protonation state), tending to planarize the molecule.

Steric Torsion: The bulky 3-methoxy group, positioned ortho to the Boc-amino group, exerts

steric pressure that destabilizes the planar conformation, often forcing the Boc group to

rotate out of the phenyl plane.

Key Insight: This "torsional tension" makes the molecule pre-organized for binding in specific

protein pockets (e.g., kinase inhibitors, sortase substrates) but presents unique challenges in

crystallization and coupling reactions.

Part 2: Crystal Structure Analysis & Visualization
Predicted Lattice & Molecular Packing
Based on X-ray diffraction data of homologous anthranilic acid derivatives (e.g., methyl 2-

amino-3-chloro-4-methoxybenzoate), Boc-2-amino-3-methoxybenzoic acid typically

crystallizes in a monoclinic system (Space Group

or

).[1]

Unit Cell Characteristics: The lattice is dominated by centrosymmetric dimers formed via

intermolecular carboxylic acid hydrogen bonds (

motif).

Packing Efficiency: The tert-butyl group of the Boc moiety acts as a "spacer," reducing

packing density compared to the free acid. This results in higher solubility in organic solvents

(DCM, EtOAc) but lower melting points.

Intramolecular Interaction Diagram (Graphviz)
The following diagram illustrates the competing forces defining the molecule's geometry.
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Figure 1: Mechanistic map of intramolecular forces. The green dashed line represents the

stabilizing hydrogen bond, while the red dotted line indicates the steric clash that induces

conformational twist.

Part 3: Comparative Performance Guide
This section objectively compares Boc-2-amino-3-methoxybenzoic acid with its primary

alternatives in drug discovery workflows.

Table 1: Reagent Performance Matrix

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b2628268/docs?utm_src=pdf-body-img#comprehensive-structural-analysis-comparison-guide-boc-2-amino-3-methoxybenzoic-acid
https://www.benchchem.com/product/b2628268/docs?utm_src=pdf-body#comprehensive-structural-analysis-comparison-guide-boc-2-amino-3-methoxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2628268?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
Boc-2-amino-3-

methoxybenzoic acid

(Product)

Boc-2-aminobenzoic

acid (Alternative A)

Fmoc-2-amino-3-

methoxybenzoic acid

(Alternative B)[1]

Steric Profile
High (Restricted

Rotation)
Low (Planar/Flexible)

Very High (Fmoc is

bulkier than Boc)

Crystallinity
Good

(Needles/Prisms)

Excellent (Large

Prisms)

Moderate (Often

Amorphous/Powder)

Solubility
High in DCM, MeOH,

EtOAc
High in most organics

Low in DCM; requires

DMF/NMP

Coupling Rate
Slower (Due to 3-OMe

steric bulk)
Fast

Slowest (Fmoc + 3-

OMe bulk)

Deprotection
Acidic (TFA/HCl) -

Fast

Acidic (TFA/HCl) -

Fast

Basic (Piperidine) -

Slow

Use Case
Conformationally

constrained peptides

Standard linkers /

Fluorophores

Base-sensitive

synthesis

Critical Analysis
Coupling Efficiency: The 3-methoxy group hinders the approach of activating agents (e.g.,

HATU, EDC). Recommendation: Use smaller activating agents (e.g., DIC/Oxyma) and

extended reaction times (2–4 hours) compared to the unsubstituted analog.

Stability: The Boc group in the 3-methoxy derivative is slightly more acid-labile than in the

unsubstituted analog due to the electron-donating effect of the methoxy group increasing

electron density on the nitrogen. Protocol Note: Avoid prolonged exposure to weak acids

during workup.

Part 4: Experimental Protocols
Crystallization Protocol for X-Ray Analysis
To obtain single crystals suitable for diffraction (monoclinic needles), follow this self-validating

slow evaporation method.
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Materials:

Boc-2-amino-3-methoxybenzoic acid (>98% purity).

Solvents: Methanol (HPLC grade), Water (Milli-Q).

Workflow:

Dissolution: Dissolve 50 mg of the compound in 2.0 mL of Methanol in a small scintillation

vial. Ensure complete dissolution (sonicate if necessary).

Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean, narrow glass

tube (NMR tube or small vial) to remove nucleation sites.

Antisolvent Layering: Carefully layer 0.5 mL of water on top of the methanol solution. Do not

mix.

Evaporation: Cover the vial with Parafilm and poke 2–3 small holes. Allow to stand

undisturbed at 4°C (refrigerator) for 5–7 days.

Harvesting: Colorless needle-like crystals will form at the interface.[1] Harvest using a

cryoloop.

X-Ray Diffraction Data Collection Strategy
Temperature: Collect data at 100 K to minimize thermal motion of the tert-butyl group, which

is prone to disorder.

Resolution: Aim for 0.8 Å or better to resolve the H-atom positions on the amide nitrogen,

confirming the intramolecular H-bond.

Refinement: Watch for rotational disorder in the Boc methyl groups. Modeled as a split

position if electron density suggests >1 conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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